Chitotriose Undecaacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

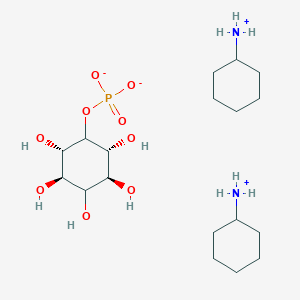

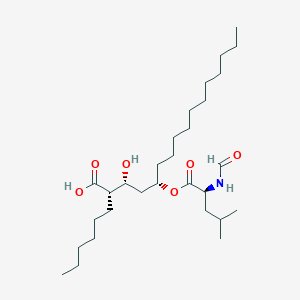

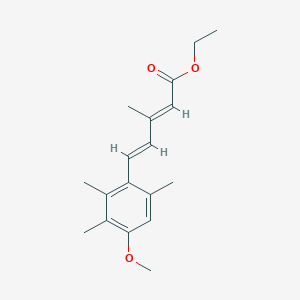

The synthesis of chitotriose undecaacetate involves the esterification of chito-oligosaccharides, where the amino and hydroxyl groups are modified with acyl groups to alter their physical and chemical characteristics. Sugiura et al. (1992) described the preparation of chitotriose undecaalkanoates by blocking the amino- and hydroxyl groups with alkyl pendants of differing lengths through an ester linkage, indicating a method for the synthesis of chitotriose undecaacetate derivatives (Sugiura et al., 1992).

Molecular Structure Analysis

The molecular structure of chitotriose undecaacetate derivatives, including their conformation and interaction with other molecules, has been studied using various analytical techniques. For example, the interaction between chitotriose derivatives and specific proteins has been explored through NMR spectroscopy, revealing insights into how these molecules interact at the molecular level (Verheyden et al., 1995).

Chemical Reactions and Properties

Chitotriose undecaacetate undergoes various chemical reactions, primarily due to the functional groups introduced through acetylation. These modifications significantly influence the compound's reactivity and interaction with other substances. Akiyama et al. (1995) have demonstrated the chemo-enzymatic synthesis of chitosan oligomers and DAC oligomers using N-acylated chitotrioses as substrates, showcasing the versatility of chitotriose derivatives in synthesizing biologically important oligomers (Akiyama et al., 1995).

Physical Properties Analysis

The physical properties of chitotriose undecaacetate derivatives, such as their thermotropic behavior and formation of liquid crystalline phases, have been a subject of study. Sugiura et al. (1992) reported that chitotriose undecaalkanoates exhibit enantiotropic mesophases, indicating their potential for applications in materials science (Sugiura et al., 1992).

Applications De Recherche Scientifique

Interaction with Antimicrobial Proteins : N,N′,N″-triacetyl chitotriose interacts with Ac-AMP2, an antimicrobial protein isolated from Amaranthus caudatus. This interaction was studied using 1H NMR spectroscopy, indicating potential applications in understanding and enhancing antimicrobial activities (Verheyden et al., 1995).

Formation of Thermotropic Liquid Crystals : Chitotriose Undecaacetate has been found to form enantiotropic mesophases in a temperature range of approximately 50°C to 200°C. This suggests its potential use in the development of thermotropic liquid crystals and related materials (Sugiura et al., 1992).

Biomedical Applications : Chitotriose Undecaacetate is a derivative of chitosan, a material that has garnered significant interest in biomedical fields such as tissue engineering, drug delivery, wound healing, and gene therapy. Chitosan can be easily functionalized into various derivatives, suggesting a range of potential applications for its derivatives, including Chitotriose Undecaacetate (Mittal et al., 2018).

NMR Studies of Binding Properties : The binding properties of N-trifluoroacetylated chitotriose were analyzed using nuclear magnetic resonance (NMR), providing insights into its interaction with proteins like turkey lysozyme. This suggests its utility in studying protein-ligand interactions (Arnheim et al., 1974).

Antioxidant Activity : Partially N-acetylated chitotrioses, including Chitotriose Undecaacetate, have shown antioxidant activities. This is important in the context of therapeutic applications, particularly in areas related to oxidative stress (Li et al., 2013).

Hepatoprotective Effects : Studies have indicated that chitotriose, including its derivatives like Chitotriose Undecaacetate, can have protective effects against acute hepatotoxicity, suggesting its potential use in liver-related therapies (Chen et al., 2005).

Mécanisme D'action

Target of Action

Chitotriose Undecaacetate, also known as COS, primarily targets the transcription factor nuclear factor E2-related factor 2 (Nrf2) . Nrf2 plays a crucial role in regulating the redox state of the colon tissue .

Mode of Action

COS interacts with its target, Nrf2, stimulating its activity. This stimulation leads to an increase in the production of endogenous antioxidants, which helps in alleviating oxidative stress . The offset of oxidative stress shuts down the nuclear factor kappa-B (NF-ĸB) inflammatory pathway, mitophagy of epithelial cells, M2 macrophage polarization in pre-fibrotic inflammation, and myofibroblast activation in intestinal fibrogenesis .

Biochemical Pathways

The primary biochemical pathway affected by COS is the Nrf2 antioxidant pathway . The activation of Nrf2 leads to the production of endogenous antioxidants, which helps in maintaining the redox balance in the colon tissue . This action indirectly influences the NF-ĸB inflammatory pathway, leading to a reduction in inflammation .

Pharmacokinetics

After administration, COS is rapidly absorbed into the blood, reaching peak concentrations in the serum after approximately 0.45 hours . It shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of COS is between 0.32% and 0.52% . It is widely distributed in tissues and can penetrate the blood-brain barrier without tissue accumulation .

Result of Action

The action of COS results in several beneficial effects. It effectively relieves active inflammation, restores epithelial function, and reduces intestinal fibrosis . By regulating the redox state of the colon tissue, it helps in maintaining the overall health of the colon .

Action Environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMZYRVOXWCPFH-RANHEDMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N3O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitotriose Undecaacetate | |

Q & A

Q1: What is the role of Chitotriose Undecaacetate in the synthesis of the novel lysozyme substrate?

A1: Chitotriose Undecaacetate serves as a crucial precursor in synthesizing 4-Methylcoumarin-7-yloxy tri-N-acetyl-β-chitotrioside (9). [] The research paper describes isolating Chitotriose Undecaacetate (3) alongside Chitotetraose Tetradecaacetate (4) via Sephadex LH-20 column chromatography after the acetolysis of chitin. [] Although the specific steps involving Chitotriose Undecaacetate are not detailed, its isolation in this process highlights its role as an intermediate compound in achieving the desired final product (9). This compound (9) acts as a comparable substrate to the novel 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10) in lysozyme assays. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)